

Fungisterol and ergosterol biosynthesis in yeast

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An In-depth Technical Guide to **Fungisterol** and Ergosterol Biosynthesis in Yeast

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammalian cells, and is a critical component for maintaining the integrity, fluidity, and permeability of the fungal cell membrane.^{[1][2][3][4]} The biosynthetic pathway of ergosterol is a complex, energy-intensive process involving numerous enzymes, making it a well-established and primary target for a majority of commercially available antifungal drugs.^{[1][2][4]} This technical guide provides a comprehensive overview of the ergosterol biosynthesis pathway in yeast, detailing the core enzymatic steps, regulatory networks, and quantitative data on sterol composition. Furthermore, it supplies detailed experimental protocols for the extraction and analysis of these vital lipids and presents key pathways and workflows as diagrams generated using the DOT language for clarity and reproducibility.

The Ergosterol Biosynthetic Pathway

The synthesis of ergosterol from acetyl-CoA is a highly conserved and intricate pathway that can be conceptually divided into three main modules: the mevalonate pathway, the synthesis of farnesyl pyrophosphate (farnesyl-PP), and the late pathway of sterol synthesis, which culminates in ergosterol.^{[1][2][5]} This entire process consumes a significant amount of cellular energy, requiring at least 24 ATP and 16 NADPH molecules for the synthesis of a single ergosterol molecule.^[1]

Module 1: Mevalonate Biosynthesis This initial stage is conserved across all eukaryotes and begins with the condensation of two acetyl-CoA molecules.[\[1\]](#)[\[2\]](#)

- Step 1: Acetoacetyl-CoA thiolase (Erg10) catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[\[1\]](#)
- Step 2: HMG-CoA synthase (Erg13) adds a third acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[\[1\]](#)
- Step 3: HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (Hmg1 and Hmg2), which is a major metabolic checkpoint and the rate-limiting step of this module.[\[1\]](#)[\[2\]](#)
[\[6\]](#)

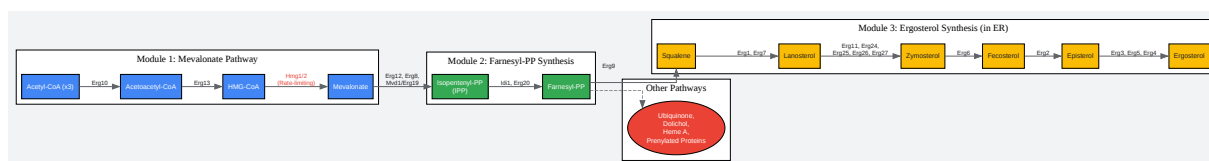
Module 2: Farnesyl Pyrophosphate (Farnesyl-PP) Biosynthesis Mevalonate is converted into the isoprenoid building block, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP).

- Step 4-6: A series of phosphorylation and decarboxylation reactions, catalyzed by mevalonate kinase (Erg12), phosphomevalonate kinase (Erg8), and mevalonate pyrophosphate decarboxylase (Mvd1/Erg19), convert mevalonate into IPP.[\[5\]](#)
- Step 7: IPP is isomerized to DMAPP by IPP isomerase (Idi1).[\[5\]](#)
- Step 8: Farnesyl pyrophosphate synthetase (Erg20) sequentially condenses two IPP molecules with one DMAPP molecule to form farnesyl-PP.[\[5\]](#) Farnesyl-PP is a crucial branch-point metabolite, also used in the synthesis of dolichols, ubiquinone, and prenylated proteins.[\[2\]](#)[\[7\]](#)

Module 3: Late Pathway - Ergosterol Synthesis This final and most complex module converts farnesyl-PP to ergosterol and occurs primarily in the endoplasmic reticulum (ER).[\[2\]](#)[\[5\]](#)

- Step 9: The first committed step towards sterol synthesis involves the head-to-head condensation of two farnesyl-PP molecules by squalene synthase (Erg9) to form squalene.
[\[1\]](#)[\[2\]](#)
- Step 10-11: Squalene is epoxidized by squalene epoxidase (Erg1) and then cyclized by lanosterol synthase (Erg7) to form lanosterol, the first sterol intermediate.[\[1\]](#)[\[5\]](#)

- Subsequent Steps: A series of demethylations, desaturations, and reductions, catalyzed by a suite of ERG enzymes (including Erg11, Erg24, Erg25, Erg26, Erg27, Erg6, Erg2, Erg3, Erg5, and Erg4), convert lanosterol through various intermediates (e.g., zymosterol, fecosterol, episterol) into the final product, ergosterol.[2][4][5]



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Caption: The Ergosterol Biosynthetic Pathway in *Saccharomyces cerevisiae*.

Key Enzymes in Ergosterol Biosynthesis

The enzymes of the ergosterol pathway, encoded by the ERG genes, are highly conserved among fungi. Many of these enzymes, particularly in the late pathway, are targets for antifungal drugs.[2][8] Several genes, such as ERG1, ERG7, ERG9, and ERG11, are essential for yeast viability under normal conditions.[1]

Gene	Enzyme Name	Function in Pathway
Module 1		
ERG10	Acetoacetyl-CoA thiolase	Condenses two Acetyl-CoA molecules. [1] [5]
ERG13	HMG-CoA synthase	Synthesizes HMG-CoA. [1] [5]
HMG1/HMG2	HMG-CoA reductase	Reduces HMG-CoA to mevalonate (rate-limiting step). [2] [6]
Module 2		
ERG12	Mevalonate kinase	Phosphorylates mevalonate. [5]
ERG8	Phosphomevalonate kinase	Phosphorylates phosphomevalonate. [5]
MVD1/ERG19	Mevalonate pyrophosphate decarboxylase	Decarboxylates mevalonate pyrophosphate to IPP. [5]
ERG20	Farnesyl pyrophosphate synthetase	Synthesizes farnesyl-PP. [5]
Module 3		
ERG9	Squalene synthase	Synthesizes squalene from farnesyl-PP. [1] [2]
ERG1	Squalene epoxidase	Epoxidizes squalene to 2,3-oxidosqualene. [1] [2]
ERG7	Lanosterol synthase	Cyclizes 2,3-oxidosqualene to lanosterol. [1]
ERG11 (CYP51)	Lanosterol 14-alpha-demethylase	Demethylates lanosterol (majorazole target). [1] [5]
ERG24	C-14 sterol reductase	Reduces the C-14 double bond. [5]
ERG25	C-4 methyl sterol oxidase	C-4 demethylation complex. [5]

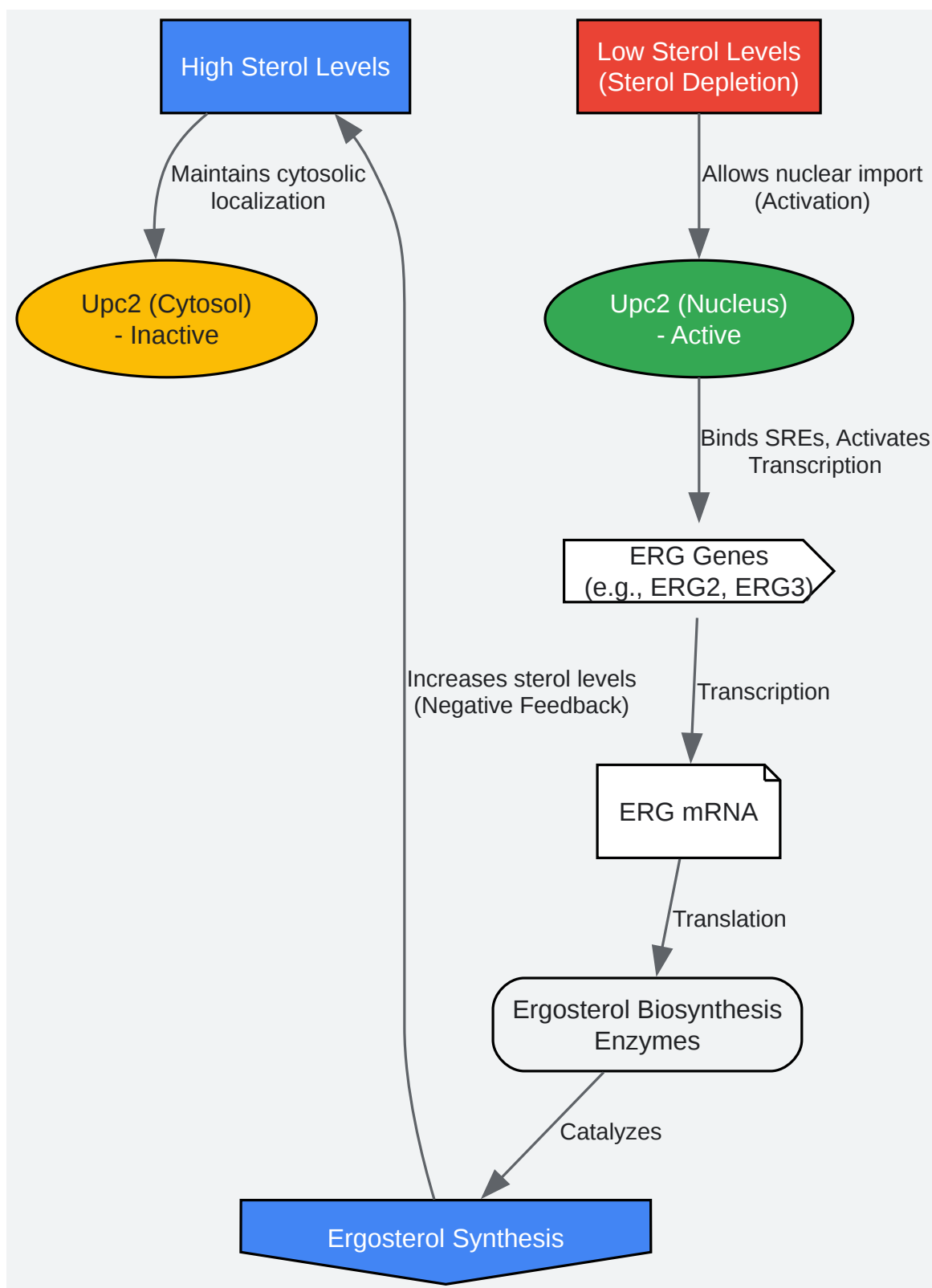
ERG6	C-24 sterol methyltransferase	Methylates the C-24 side chain. [5]
ERG2	C-8 sterol isomerase	Isomerizes the C-8 double bond to C-7. [5]
ERG3	C-5 sterol desaturase	Introduces the C-5 double bond. [5]
ERG5	C-22 sterol desaturase	Introduces the C-22 double bond. [5]
ERG4	C-24(28) sterol reductase	Reduces the C-24(28) double bond. [5]

Regulation of Ergosterol Biosynthesis

To maintain cellular homeostasis and adapt to environmental stress, ergosterol levels are tightly controlled through multiple overlapping mechanisms, including transcriptional regulation and feedback inhibition.[\[3\]](#)[\[5\]](#)

Transcriptional Regulation: The expression of many ERG genes is coordinated by a network of transcription factors that respond to cellular sterol levels, oxygen availability, and iron.[\[3\]](#)[\[5\]](#)

- **Upc2 and Ecm22:** These are the primary sterol regulatory element (SRE)-binding transcription factors in *Saccharomyces cerevisiae*.[\[3\]](#)[\[5\]](#) Under low-sterol conditions, Upc2 (and its homolog Ecm22) translocates to the nucleus, binds to SREs in the promoters of ERG genes, and activates their transcription.[\[5\]](#) Conversely, binding of ergosterol or its intermediates to the C-terminal domain of Upc2 is thought to prevent its nuclear import, thus downregulating the pathway.[\[9\]](#)
- **Hap1, Rox1, and Mot3:** These factors primarily mediate the response to oxygen and heme levels.[\[3\]](#)[\[5\]](#) Since several enzymatic steps in the late pathway are oxygen-dependent (catalyzed by Erg1, Erg3, Erg5, Erg11, and Erg25), these transcription factors play a crucial role in coordinating ergosterol synthesis with respiratory activity.[\[2\]](#)[\[6\]](#)



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Caption: Transcriptional regulation of ERG genes by the Upc2 transcription factor.

Feedback Inhibition: The ergosterol pathway is also regulated by feedback mechanisms. High levels of ergosterol can induce the degradation of HMG-CoA reductase (Hmg1/2) via the proteasome pathway, reducing the synthesis of mevalonate and down-regulating the entire pathway.[1] Additionally, studies have shown that an excess of ergosterol can lead to a 5- to 10-fold decrease in the specific activities of the first two enzymes, acetoacetyl-CoA thiolase (Erg10) and HMG-CoA synthase (Erg13).[10][11]

Quantitative Data on Yeast Sterol Composition

The relative amounts of ergosterol and its precursors can vary significantly depending on the yeast strain, growth conditions, and the integrity of the biosynthetic pathway. Lipid particles serve as a primary site for the storage of sterol esters.[12][13][14]

Table 1: Sterol Composition of Subcellular Membranes in *S. cerevisiae* Data adapted from Zinser et al., 1993.[13]

Subcellular Fraction	Ergosterol	Zymosterol	Episterol	Fecosterol	Lanosterol	Total Sterol (µg/mg protein)
Plasma Membrane	89.2%	2.5%	2.4%	1.9%	1.1%	114.5
Secretory Vesicles	82.5%	3.9%	5.3%	3.6%	1.8%	85.7
Vacuolar Membrane	61.3%	10.2%	8.9%	9.4%	6.5%	25.1
Golgi	60.1%	11.5%	10.1%	9.8%	5.9%	18.2
Endoplasmic Reticulum	55.4%	14.3%	11.2%	10.7%	6.1%	10.3
Lipid Particles	45.1%	19.8%	15.4%	16.2%	2.3%	15.8
Mitochondria	39.8%	18.7%	15.9%	14.9%	8.2%	4.9

Table 2: Ergosterol Content in *Aspergillus fumigatus* Mutant Strains Data adapted from Alcazar-Fuoli et al., 2008.[\[15\]](#)

Strain	Genotype	Total Ergosterol (µg/mg dry weight)
CM-237	Wild Type	5.99 ± 0.86
CM-A8	cyp51AΔ	5.98 ± 0.82
CM-B7	cyp51BΔ	4.25 ± 0.64
CM-A80	erg3AΔ	6.58 ± 0.29
CM-B866	erg3BΔ	2.02 ± 0.74
CM-C65	erg3CΔ	5.64 ± 2.02

Experimental Protocols

Protocol 1: Extraction of Non-Saponifiable Sterols from Yeast

This protocol describes a standard method for extracting total sterols (both free and esterified) from yeast cells. The method involves a chemical disruption of the cells (saponification) followed by liquid-liquid extraction of the non-saponifiable lipids, which include ergosterol and its precursors.[\[16\]](#)[\[17\]](#)

Materials:

- Yeast cell pellet
- Alcoholic KOH solution (e.g., 25% KOH in 50% ethanol)
- n-Heptane or n-Hexane (HPLC grade)
- Sterile deionized water
- Nitrogen gas stream
- Glass screw-cap tubes with Teflon-lined caps
- Vortex mixer

- Water bath or heating block (80°C)
- Centrifuge

Procedure:

- Cell Harvesting: Harvest yeast cells from a liquid culture by centrifugation (e.g., 5,000 x g for 5 minutes). Wash the cell pellet once with sterile deionized water and transfer a known amount (e.g., 20-50 mg dry weight) to a glass screw-cap tube.
- Saponification: Add 2-3 mL of alcoholic KOH solution to the cell pellet. Vortex vigorously to resuspend the cells completely.
- Hydrolysis: Incubate the tube in a water bath at 80°C for 1-2 hours. This step lyses the cells and hydrolyzes fatty acid esters, including steryl esters, releasing the sterols.
- Cooling: Allow the tubes to cool to room temperature.
- Extraction: Add 1 mL of sterile deionized water and 3 mL of n-heptane (or n-hexane) to the tube. Vortex vigorously for 3-5 minutes to ensure thorough mixing and extraction of the non-saponifiable lipids into the organic phase.
- Phase Separation: Centrifuge the tube briefly (e.g., 2,000 x g for 2 minutes) to separate the aqueous and organic phases. The upper organic layer contains the sterols.
- Collection: Carefully transfer the upper n-heptane layer to a new clean glass tube.
- Re-extraction (Optional but Recommended): To maximize yield, perform a second extraction by adding another 2-3 mL of n-heptane to the original tube, vortexing, and collecting the organic phase as before. Combine the organic fractions.
- Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas. The resulting lipid film contains the total cellular sterols.
- Resuspension: Resuspend the dried sterol extract in a known volume of a suitable solvent (e.g., methanol or mobile phase for HPLC) for subsequent analysis.

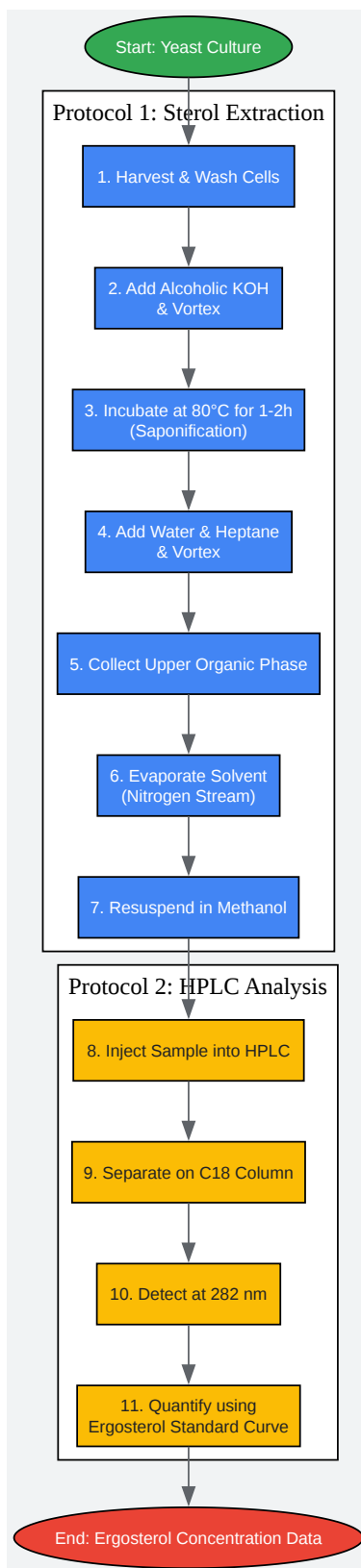
Protocol 2: Quantification of Ergosterol by HPLC

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- UV-Vis or Diode-Array Detector (DAD)
- C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 μ m)

Procedure:

- Sample Preparation: Resuspend the dried sterol extract from Protocol 1 in 1 mL of methanol. Filter through a 0.22 μ m syringe filter if necessary.
- Mobile Phase: Use 100% methanol or an isocratic mixture such as 95% methanol and 5% water.[\[17\]](#)
- Chromatographic Conditions:
 - Flow Rate: 0.8 - 1.0 mL/min[\[17\]](#)
 - Column Temperature: 25-40°C[\[17\]](#)
 - Injection Volume: 10-20 μ L
- Detection: Monitor the absorbance at 282 nm, which is the characteristic absorbance maximum for ergosterol's conjugated diene system.[\[17\]](#) A full spectrum scan (e.g., 230-300 nm) using a DAD can help identify ergosterol and its precursors by their unique spectral properties.
- Quantification: Prepare a standard curve using a serial dilution of pure ergosterol standard of known concentrations. Calculate the concentration of ergosterol in the samples by comparing their peak areas to the standard curve.



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Caption: Experimental workflow for yeast sterol extraction and HPLC analysis.

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